(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride
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Overview
Description
(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride is a complex organic compound that features a quinoline ring substituted with dimethyl groups and a phenyl ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then subjected to electrophilic substitution to introduce the dimethyl groups. The phenyl ring with the trifluoromethyl group is then attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases.
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethyl(4-quinolyl))[4-(trifluoromethyl)phenyl]amine, chloride
- (2,6-Dimethyl(4-quinolyl))[3-(difluoromethyl)phenyl]amine, chloride
- (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, bromide
Uniqueness
Compared to similar compounds, (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride stands out due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chloride counterion also plays a role in its solubility and stability.
Properties
Molecular Formula |
C18H16ClF3N2 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C18H15F3N2.ClH/c1-11-6-7-16-15(8-11)17(9-12(2)22-16)23-14-5-3-4-13(10-14)18(19,20)21;/h3-10H,1-2H3,(H,22,23);1H |
InChI Key |
KHVHAQIJCRZTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
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